2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of alpha halo-ketones, which undergo cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be compared with other similar compounds such as:
1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: These compounds differ in the alkyl group attached to the imidazole ring and exhibit varying biological activities.
1,7′-dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole: This compound is used as a corrosion inhibitor and has a different structural framework.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
CAS No. |
93733-07-4 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-methyl-3-propylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C15H14N2O2/c1-3-8-17-9(2)16-12-13(17)15(19)11-7-5-4-6-10(11)14(12)18/h4-7H,3,8H2,1-2H3 |
InChI Key |
QMYKJMRDHQMLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.